molecular formula C5H8Cl2O2 B6318632 3,3-Dichloro-2,2-dimethylpropanoic acid CAS No. 64855-18-1

3,3-Dichloro-2,2-dimethylpropanoic acid

Cat. No.: B6318632
CAS No.: 64855-18-1
M. Wt: 171.02 g/mol
InChI Key: BESOJICOWPJPLC-UHFFFAOYSA-N
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Description

Contextualizing 3,3-Dichloro-2,2-dimethylpropanoic Acid within Carboxylic Acid Chemistry

This compound, a member of the dihalo-2,2-dimethylpropanoic acid family, is structurally distinguished by a carboxylic acid functional group, a quaternary carbon at the alpha-position (C2) bearing two methyl groups, and a dichlorinated methyl group at the beta-position (C3). This structure is a derivative of pivalic acid (2,2-dimethylpropanoic acid), a common bulky carboxylic acid. sigmaaldrich.com The introduction of two chlorine atoms at the C3 position significantly alters the electronic and steric properties of the molecule compared to its non-halogenated parent.

The electron-withdrawing nature of the chlorine atoms increases the acidity of the carboxylic proton through an inductive effect. Furthermore, the steric bulk provided by the gem-dimethyl group at the C2 position can influence the reactivity of the carboxyl group and the adjacent dichlorinated carbon.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundValue for Pivalic Acid
CAS Number 64855-18-1 nih.gov75-98-9 nist.gov
Molecular Formula C5H8Cl2O2 nist.govC5H10O2 nist.gov
Molecular Weight 171.02 g/mol nih.gov102.13 g/mol nist.gov
LogP 1.81 nih.gov1.48 nist.gov

Overview of Research Significance in Synthetic Organic Chemistry

While specific research applications of this compound are not extensively documented in publicly available literature, the broader class of halogenated carboxylic acids and their derivatives are of significant interest in synthetic organic chemistry. Halogenated building blocks are crucial for introducing halogens into more complex molecules, which can be a key step in the synthesis of pharmaceuticals, agrochemicals, and materials.

The presence of the dichloromethyl group offers potential for various chemical transformations. For instance, it could potentially undergo further reactions such as dehalogenation or substitution, providing a handle to introduce other functional groups. The gem-dimethyl group provides steric hindrance that can direct reactions to other parts of a molecule or stabilize reactive intermediates.

Research into related compounds, such as 2,2-dichloroacetamides, has shown that the dichloroacetyl group can be a key pharmacophore in the development of anticancer agents. sigmaaldrich.com This suggests that derivatives of this compound could be explored for similar biological activities.

Historical Perspectives on Dihalogenated Propanoic Acid Derivatives

The synthesis of halogenated carboxylic acids has a long history, with the Hell-Volhard-Zelinskii (HVZ) reaction, first reported in the 1880s, being a cornerstone method for the α-halogenation of carboxylic acids. However, this method is not directly applicable for the synthesis of this compound as it acts at the alpha-position.

The development of methods for the halogenation at other positions, including the β-position, has been an area of ongoing research. The synthesis of dichlorinated compounds, in general, has been of interest for various applications. For example, the related compound 2,2-dichloropropionic acid (Dalapon) was historically used as a herbicide.

The specific history of the synthesis of this compound is not well-documented in readily accessible historical records. Its preparation would likely involve multi-step synthetic routes starting from precursors containing the neopentyl (2,2-dimethylpropyl) skeleton. The challenges in selectively introducing two chlorine atoms at the C3 position without affecting other parts of the molecule would have been a significant synthetic hurdle for early organic chemists. Modern synthetic methods offer more precise control over such transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dichloro-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8Cl2O2/c1-5(2,3(6)7)4(8)9/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESOJICOWPJPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074076
Record name Propanoic acid, 3,3-dichloro-2,2-dimethyl-
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Molecular Weight

171.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64855-18-1
Record name 3,3-Dichloro-2,2-dimethylpropanoic acid
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Record name Propanoic acid, 3,3-dichloro-2,2-dimethyl-
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Record name Propanoic acid, 3,3-dichloro-2,2-dimethyl-
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Record name 3,3-dichloro-2,2-dimethylpropionic acid
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Record name PROPANOIC ACID, 3,3-DICHLORO-2,2-DIMETHYL-
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Chemical Reactivity and Transformation Mechanisms of 3,3 Dichloro 2,2 Dimethylpropanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in 3,3-dichloro-2,2-dimethylpropanoic acid is a primary site for chemical modification, readily undergoing reactions typical of this functional group, such as esterification, amidation, and conversion to more reactive acid derivatives.

Esterification and Amidation Reactions

The synthesis of esters and amides from this compound can be achieved through standard protocols. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Similarly, amidation involves the reaction of the acid or its more reactive derivatives with an amine. wikipedia.org

Direct amidation of carboxylic acids can be challenging and often requires activating agents to proceed efficiently. orgsyn.org For instance, borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of a variety of carboxylic acids with a broad range of amines. orgsyn.org While specific studies on this compound are not prevalent, the reactivity of structurally similar pivalic acid (2,2-dimethylpropanoic acid) and its derivatives suggests analogous behavior. nist.govnih.govnist.govnist.gov The presence of the bulky tert-butyl group adjacent to the carbonyl can influence reaction rates due to steric hindrance.

Table 1: Representative Esterification and Amidation Reactions

Reactant 1 Reactant 2 Product Type General Conditions
This compound Alcohol (e.g., Ethanol) Ester Acid catalyst (e.g., H₂SO₄), Heat
This compound Amine (e.g., Ammonia, primary/secondary amine) Amide Activating agent (e.g., DCC, B(OCH₂CF₃)₃) or via acid chloride

Formation of Acid Chlorides and Anhydrides

The conversion of this compound to its corresponding acid chloride, 3,3-dichloro-2,2-dimethylpropanoyl chloride, is a key transformation that significantly enhances its reactivity towards nucleophiles. This is commonly accomplished using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.gov The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification of the resulting acid chloride. nih.gov

The resulting 3,3-dichloro-2,2-dimethylpropanoyl chloride is a versatile intermediate for the synthesis of esters, amides, and anhydrides under milder conditions than the parent carboxylic acid. nih.gov Anhydrides can be formed, for instance, by reacting the acid chloride with a carboxylate salt.

Table 2: Synthesis of 3,3-Dichloro-2,2-dimethylpropanoyl Chloride

Starting Material Reagent Product Key Byproducts
This compound Thionyl chloride (SOCl₂) 3,3-Dichloro-2,2-dimethylpropanoyl chloride SO₂, HCl
This compound Phosphorus pentachloride (PCl₅) 3,3-Dichloro-2,2-dimethylpropanoyl chloride POCl₃, HCl

Reactions Involving the Dichloro-Substituted Carbon Center

The geminal dichloro group at the C3 position introduces a reactive site for nucleophilic substitution and elimination reactions. The electron-withdrawing nature of the two chlorine atoms polarizes the C-Cl bonds, making the carbon atom susceptible to nucleophilic attack.

Nucleophilic Substitution Pathways

Nucleophilic substitution at the dichloro-substituted carbon can proceed through mechanisms analogous to those observed for other alkyl halides. However, the presence of two chlorine atoms on the same carbon and the steric hindrance from the adjacent dimethyl group can influence the reaction pathway and rate. Direct substitution of one or both chlorine atoms by nucleophiles is a potential transformation, although it may require forcing conditions. The specific pathway, whether Sₙ1 or Sₙ2, would depend on the reaction conditions, the nature of the nucleophile, and the stability of potential carbocation intermediates.

Elimination Reactions and Olefin Formation

Elimination of hydrogen chloride (HCl) from this compound or its derivatives can lead to the formation of unsaturated compounds. Dehydrohalogenation is a common method for the synthesis of alkenes from alkyl halides, typically promoted by a strong base. libretexts.orgopenstax.org In the case of this compound, the absence of a hydrogen atom on the adjacent C2 carbon prevents the typical β-elimination pathway.

However, other elimination pathways might be possible under specific conditions, potentially involving rearrangement or more complex mechanisms. For instance, the formation of a dichlorovinyl group has been observed in related cyclopropane (B1198618) systems. chemicalbook.com While not a direct elimination from the acyclic acid, it highlights the potential for forming C=C bonds from dichlorinated precursors.

Decarboxylation Studies of Halogenated 2,2-Dimethylpropanoic Acids

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). wikipedia.org This reaction is often facilitated by heat and can be influenced by the presence of other functional groups within the molecule. For simple carboxylic acids, decarboxylation typically requires high temperatures. However, the presence of an electron-withdrawing group on the β-carbon can promote decarboxylation through a cyclic transition state. youtube.commasterorganicchemistry.com

Radical Decarboxylation Mechanisms

Radical decarboxylation offers a pathway to convert carboxylic acids into other functional groups by replacing the carboxyl group with a different substituent, proceeding through a radical intermediate. While specific studies on the radical decarboxylation of this compound are not prevalent in the reviewed literature, the general mechanisms of radical decarboxylation of halogenated carboxylic acids, such as the Hunsdiecker and Barton reactions, provide a strong basis for understanding its potential transformations. nih.govpku.edu.cnacs.org

The Hunsdiecker reaction and its variations are classic examples of decarboxylative halogenation. pku.edu.cn In a typical Hunsdiecker-type reaction, the silver salt of a carboxylic acid reacts with a halogen, like bromine, to yield an organic halide. The mechanism is believed to involve the formation of an acyl hypobromite (B1234621) intermediate, which then undergoes homolytic cleavage of the oxygen-halogen bond to form an acyloxy radical and a halogen radical. nih.gov The acyloxy radical subsequently loses carbon dioxide to form an alkyl radical, which then reacts with a halogen source to form the final product. nih.govacs.org

A plausible radical decarboxylation mechanism for this compound, by analogy to the Hunsdiecker reaction, would proceed as follows:

Formation of the silver salt: this compound is treated with a silver salt, such as silver oxide, to form silver 3,3-dichloro-2,2-dimethylpropanoate.

Reaction with a halogen: The silver salt is then treated with a halogen, for instance, bromine.

Formation of the acyl hypohalite: This would form the unstable intermediate, 3,3-dichloro-2,2-dimethylpropanoyl hypobromite.

Homolytic cleavage: The O-Br bond in the hypobromite cleaves to generate a 3,3-dichloro-2,2-dimethylpropanoyloxy radical and a bromine radical.

Decarboxylation: The acyloxy radical rapidly loses a molecule of carbon dioxide to form the 2,2-dichloro-1,1-dimethylethyl radical.

Halogenation: This radical then abstracts a bromine atom from another molecule of the acyl hypobromite or bromine to yield the final product, 1-bromo-3,3-dichloro-2,2-dimethylpropane.

Modern variations of this reaction may use other reagents to facilitate the decarboxylation and halogenation, sometimes under photolytic or thermal conditions to initiate the radical cascade. researchgate.net

Absence of Alpha-Hydrogen Reactivity (e.g., Hell-Volhard-Zelinsky reaction)

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the alpha-halogenation of carboxylic acids. A critical requirement for the HVZ reaction is the presence of at least one hydrogen atom on the alpha-carbon. vub.be The reaction mechanism involves the formation of an acyl halide, which then tautomerizes to an enol. This enol form then reacts with the halogen.

This compound has a quaternary alpha-carbon with two methyl groups attached. sielc.comechemi.com Therefore, it lacks any alpha-hydrogens. The absence of an alpha-hydrogen makes the formation of the key enol intermediate impossible. Without the ability to enolize, the alpha-carbon cannot be halogenated via the HVZ mechanism. This renders this compound inert to the typical conditions of the Hell-Volhard-Zelinsky reaction.

Derivatives and Analogues of 3,3 Dichloro 2,2 Dimethylpropanoic Acid

Mono- and Tri-Halogenated 2,2-Dimethylpropanoic Acid Analogues

The substitution of chlorine atoms with other halogens or modifying the degree of halogenation on the propanoic acid backbone leads to a range of analogues with distinct chemical properties.

Synthesis: The preparation of 3-Chloro-2,2-dimethylpropanoic acid, also known as β-Chloropivalic acid, can be achieved through the selective chlorination of pivalic acid (2,2-dimethylpropanoic acid). A common route involves the initial conversion of pivalic acid to its more reactive acid chloride, pivaloyl chloride. This is typically done by reacting 2,2-dimethylpropionic acid with a chlorinating agent like phosphorus trichloride. google.com The subsequent step is the chlorination of pivaloyl chloride. google.com This can be accomplished via methods such as liquid-phase photochlorination or by using sulfuryl chloride, often with a peroxide catalyst to facilitate the reaction on the aliphatic acid chloride. google.comnist.gov The resulting 3-chloro-2,2-dimethylpropanoyl chloride is then hydrolyzed to yield the final carboxylic acid product. This compound serves as a significant intermediate in the synthesis of the herbicide clomazone. nih.gov

Characterization: 3-Chloro-2,2-dimethylpropanoic acid is a crystalline powder at room temperature. nih.gov Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₅H₉ClO₂ sigmaaldrich.com
Molecular Weight 136.58 g/mol sigmaaldrich.com
CAS Number 13511-38-1 sigmaaldrich.com
Appearance Crystalline Powder nih.gov
Synonyms β-Chloropivalic acid, 3-Chloropivalic acid nist.gov

Synthesis: A documented method for synthesizing 3,3,3-Trifluoro-2,2-dimethylpropanoic acid involves the hydrolysis of a nitrile precursor. chemicalbook.com The process begins with 3,3,3-trifluoro-2,2-dimethylpropanenitrile, which is refluxed overnight in an aqueous solution of sodium hydroxide (B78521) at a temperature of 90-100 °C. chemicalbook.com Once the nitrile has completely reacted, the mixture is acidified with concentrated hydrochloric acid to a pH of 1. The product is then extracted from the aqueous solution using dichloromethane. After combining and concentrating the organic layers, the final product is obtained as a white solid with a reported yield of 84.3%. chemicalbook.com

Characterization: This fluorinated analogue is a solid compound used as a building block in organic synthesis. chemicalbook.com Its key characteristics are detailed below.

PropertyValueReference
Chemical Formula C₅H₇F₃O₂ chemicalbook.com
Molecular Weight 156.1 g/mol chemicalbook.com
CAS Number 889940-13-0 chemicalbook.com
Appearance White Solid chemicalbook.com

Synthesis: While specific, detailed experimental procedures for the synthesis of 3,3-Difluoro-2,2-dimethylpropanoic acid are not extensively documented in the searched literature, its preparation can be inferred from synthetic routes for structurally similar compounds. For instance, methods for creating α,α-difluoro-β-amino acids often employ a Reformatsky reaction, which involves reacting an aldehyde or imine with an α-haloester in the presence of zinc metal. researchgate.net A plausible route to 3,3-Difluoro-2,2-dimethylpropanoic acid could involve the Reformatsky-type reaction of ethyl bromodifluoroacetate with a suitable ketone, followed by hydrolysis of the resulting ester.

Characterization: The basic chemical information for this compound is available through chemical databases. nih.gov

PropertyValueReference
Chemical Formula C₅H₈F₂O₂ nih.gov
Molecular Weight 138.11 g/mol nih.gov
PubChem CID 19867387 nih.gov

Ester and Amide Derivatives

The carboxylic acid group of 3,3-dichloro-2,2-dimethylpropanoic acid and its analogues is readily converted into ester and amide functionalities through standard organic transformations.

Ester Derivatives: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, the acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.

Amide Derivatives: Amide synthesis involves the reaction of the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling reagents to activate the carboxylic acid. Modern methods provide efficient pathways for this conversion. One such approach involves the in situ generation of phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which act as activating agents for the carboxylic acid, facilitating its reaction with an amine at room temperature. nih.govresearchgate.net Another effective method employs a combination of a dichlorosilane (B8785471) reagent, such as dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂), and imidazole (B134444) to mediate the amidation of the carboxylic acid. organic-chemistry.org A structurally relevant example is the 3-(2,2-dichloro-vinyl)-2,2-dimethyl-cyclopropanecarboxylic acid (3-nitro-ph)amide, demonstrating the formation of an amide from a dichlorinated analogue. sigmaaldrich.com

Structurally Modified Analogues Incorporating the 2,2-Dimethylpropanoic Acid Scaffold

The 2,2-dimethylpropanoic acid framework can be incorporated into more complex molecular architectures, leading to a diverse range of structural analogues.

One notable modification involves the decarboxylative coupling of a halogenated analogue. For example, 3,3,3-trifluoro-2,2-dimethylpropanoic acid can undergo a direct, transition-metal-free decarboxylative reaction with various heteroarenes. nih.govacs.org This process results in the formation of C(CF₃)Me₂-substituted heteroarenes, effectively replacing the carboxylic acid group with a heterocyclic moiety. nih.govacs.org

Another significant structural modification is seen in the synthesis of cyclopropane (B1198618) derivatives. The 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is a key intermediate for pyrethroid insecticides. google.com In this analogue, the propanoic acid backbone is part of a cyclopropane ring, representing a substantial alteration of the original scaffold. The synthesis can involve reacting a 3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid ester with triphenylphosphine in carbon tetrachloride or reacting a dichloromethane-phosphonic acid ester lithium salt with the aldehyde precursor. google.com

Applications and Utility in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

The gem-dichloro functional group is a versatile precursor in organic synthesis, and its presence in 3,3-dichloro-2,2-dimethylpropanoic acid suggests its potential as a valuable building block. Gem-dihaloalkanes can be transformed into other functional groups, such as ketones or aldehydes, through hydrolysis. This transformation could be a key step in the synthesis of complex molecules where a carbonyl group is required.

Furthermore, the dichloromethyl group can participate in reactions to form cyclopropane (B1198618) rings, a structural motif present in many biologically active molecules. The bulky 2,2-dimethylpropyl group would exert significant steric influence on these reactions, potentially leading to high diastereoselectivity. The principles of using halogenated compounds as building blocks in organic synthesis are well-established. sigmaaldrich.com The specific reactivity of the gem-dichloro group allows for its conversion into various other functionalities, making it a versatile handle in multi-step syntheses. organic-chemistry.org

Intermediacy in the Synthesis of Specialty Chemicals

While direct evidence of this compound as an intermediate in the production of specific specialty chemicals is scarce, the structural motifs it contains are found in commercially important compounds. For instance, the related compound (1R,cis)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid is a key component in the synthesis of pyrethroid insecticides. google.com This highlights the utility of the dichlorovinyl and dimethylcyclopropane moieties in creating high-value specialty chemicals. It is plausible that this compound could serve as a precursor to similar structures or other novel specialty chemicals, although specific industrial applications are not widely documented.

Incorporation into Polymeric Materials (if applicable)

Chlorinated monomers can be incorporated into polymers to modify their physical and chemical properties. The presence of chlorine atoms can enhance fire resistance and alter the solubility of the resulting polymer. google.comnih.gov Polyesters, for example, can be synthesized through the condensation polymerization of a dicarboxylic acid with a diol, or from a hydroxycarboxylic acid. savemyexams.com While there are no specific reports of this compound being used as a monomer, it could hypothetically be chemically modified to a diol or a related derivative and subsequently incorporated into a polyester (B1180765) backbone. The bulky neopentyl group would likely impact the polymer's morphology and thermal properties. The chlorination of existing polyesters is a known method to enhance their properties, suggesting that the incorporation of chlorinated monomers from the outset could be a viable strategy. acs.orgresearchgate.net

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation and Purity Assessment

Chromatography is fundamental to separating the target compound from starting materials, byproducts, and other impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct and vital roles in this process.

HPLC is a primary technique for the purity assessment of 3,3-Dichloro-2,2-dimethylpropanoic acid due to its high resolution and sensitivity. A reverse-phase (RP) HPLC method is typically employed for this non-volatile, polar analyte. sielc.com Method development involves the systematic optimization of several parameters to achieve efficient separation from potential impurities.

Key aspects of HPLC method development include:

Column Selection : A C8 or C18 stationary phase is commonly used. For instance, a Newcrom R1 column can be effective for separating this compound. sielc.com The choice depends on the polarity of the impurities that need to be separated.

Mobile Phase Composition : The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com The pH of the aqueous phase is critical; it is usually kept low (e.g., by adding phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, which ensures good peak shape and retention. sielc.com

Detection : A Ultraviolet (UV) detector is often used, monitoring at a low wavelength (e.g., 205-220 nm) where the carboxyl group absorbs light.

Gradient Elution : A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to elute impurities with a wide range of polarities while ensuring the main component is well-resolved.

The developed HPLC method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. ekb.egpensoft.net

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column C18 or C8, 250 mm x 4.6 mm, 5 µmProvides a non-polar stationary phase for reverse-phase chromatography.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifies the mobile phase to suppress carboxylate formation.
Mobile Phase B Acetonitrile (MeCN)Organic modifier to elute the compound from the column.
Elution Mode GradientAllows for the separation of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temperature 30 °CEnsures reproducible retention times. pensoft.net
Detection Wavelength 210 nmAllows for detection of the carboxylic acid functional group.
Injection Volume 10 µLA typical volume for analytical injections. pensoft.net

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for monitoring the progress of reactions that synthesize this compound. It excels at separating and identifying volatile compounds. While carboxylic acids can be analyzed directly by GC, they often exhibit poor peak shapes due to their polarity and tendency to adsorb onto the column. Therefore, derivatization is a common strategy.

Derivatization : To enhance volatility and improve chromatographic performance, the carboxylic acid group is often converted into a less polar ester derivative (e.g., a methyl or silyl (B83357) ester) prior to GC analysis.

Reaction Monitoring : By taking aliquots from a reaction mixture at various time points, derivatizing them, and analyzing them by GC, the consumption of starting materials and the formation of this compound and any volatile byproducts can be tracked.

Product Analysis : GC-MS can identify potential impurities, such as incompletely chlorinated intermediates or products from side reactions, by comparing their mass spectra to spectral libraries. nih.govresearchgate.net The use of an internal standard is crucial for accurate quantification. researchgate.net

Table 2: Illustrative GC Method Parameters for Analysis of Derivatized this compound

ParameterConditionPurpose
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA common, low-polarity column suitable for a wide range of analytes.
Carrier Gas HeliumInert gas to carry the sample through the column.
Injector Temperature 270 °CEnsures rapid volatilization of the sample. researchgate.net
Oven Program Start at 50°C, ramp to 280°CTemperature gradient to separate compounds based on boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantification, MS for identification and quantification.
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Converts the acidic proton to a trimethylsilyl (B98337) group, increasing volatility. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination in organic chemistry. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR : The proton NMR spectrum of this compound is expected to be relatively simple. The two methyl groups (CH₃) are chemically equivalent and would appear as a single sharp signal (a singlet) integrating to 6 protons. The proton on the dichloromethyl group (-CHCl₂) would also appear as a singlet, integrating to 1 proton. The acidic proton of the carboxylic acid (-COOH) would typically be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, four distinct signals are expected: one for the carbonyl carbon (C=O), one for the quaternary carbon bonded to the methyl groups, one for the equivalent methyl carbons, and one for the dichloromethyl carbon (-CHCl₂).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegration/Assignment
¹H ~1.3 - 1.5Singlet6H, -C(CH₃)₂
¹H ~6.0 - 6.5Singlet1H, -CHCl₂
¹H >10 (variable)Broad Singlet1H, -COOH
¹³C ~175 - 180Singlet-COOH
¹³C ~75 - 85Singlet-CHCl₂
¹³C ~45 - 55Singlet-C(CH₃)₂
¹³C ~20 - 25Singlet-C(CH₃)₂

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy : The IR spectrum of this compound will be dominated by absorptions characteristic of a carboxylic acid. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is due to the O-H stretching of the hydrogen-bonded dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. C-H stretching vibrations from the methyl groups will appear just below 3000 cm⁻¹. The C-Cl stretching vibrations typically occur in the fingerprint region, between 600 and 800 cm⁻¹, and can be useful for confirming the presence of the chlorine atoms.

Raman Spectroscopy : Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. The C-Cl stretches are also often strong and easily observable in the Raman spectrum.

Table 4: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
2500 - 3300O-H stretch (broad)Carboxylic Acid
2850 - 3000C-H stretchMethyl groups
1700 - 1725C=O stretch (strong)Carboxylic Acid
1210 - 1320C-O stretchCarboxylic Acid
600 - 800C-Cl stretchDichloromethyl group

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion : In electron ionization (EI) MS, the molecular ion peak (M⁺) would be observed. A key feature for chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms like this compound, the mass spectrum will show a characteristic cluster of peaks for the molecular ion: an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak, with relative intensities of approximately 9:6:1.

Fragmentation : The molecule will fragment in predictable ways under EI conditions. Common fragmentation pathways include the loss of a chlorine atom ([M-Cl]⁺), loss of the carboxyl group ([M-COOH]⁺), and alpha-cleavage, which is the breaking of the bond between the carbonyl carbon and the adjacent quaternary carbon. Analyzing these fragments helps to piece together the molecular structure.

Table 5: Expected Mass-to-Charge Ratios (m/z) for Key Ions of this compound in MS

IonFormulaExpected m/z (for ³⁵Cl)Isotopic Pattern
[M]⁺ [C₅H₈Cl₂O₂]⁺170M⁺, (M+2)⁺, (M+4)⁺
[M-Cl]⁺ [C₅H₈ClO₂]⁺135M⁺, (M+2)⁺
[M-COOH]⁺ [C₄H₇Cl₂]⁺125M⁺, (M+2)⁺, (M+4)⁺
[C(CH₃)₂CHCl₂]⁺ [C₄H₇Cl₂]⁺125M⁺, (M+2)⁺, (M+4)⁺

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,3-dichloro-2,2-dimethylpropanoic acid, these calculations would provide insights into the distribution of electrons and the nature of its chemical bonds. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed.

Key parameters that would be calculated include the molecular orbital energies (HOMO and LUMO), which are crucial for predicting chemical reactivity, and the electrostatic potential surface, which indicates regions of positive and negative charge. The presence of two electronegative chlorine atoms on the same carbon atom is expected to significantly influence the electronic structure, leading to a notable inductive effect throughout the molecule.

Table 1: Hypothetical Electronic Structure Data for this compound

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
DFT (B3LYP)6-31G*Data Not AvailableData Not AvailableData Not Available
MP2cc-pVDZData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only, as specific calculated data for this compound is not available.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound—specifically the C-C and C-O bonds of the carboxylic acid group—means that the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A systematic search of the potential energy surface would reveal the different low-energy structures. For each conformer, the relative energy, rotational constants, and vibrational frequencies would be calculated. The global minimum on the potential energy surface corresponds to the most stable conformation of the molecule. The energy landscape provides a complete picture of all possible conformations and the energetic pathways for interconversion between them.

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactivity of this compound involves modeling its potential reaction pathways. This is particularly relevant for processes such as deprotonation, esterification, or decomposition. Computational methods can be used to map the entire reaction coordinate, from reactants to products, identifying any intermediate species and, crucially, the transition state.

The transition state is the highest energy point along the reaction pathway and its structure and energy determine the activation energy and, therefore, the rate of the reaction. Characterizing the transition state involves calculating its geometry and vibrational frequencies, where one imaginary frequency corresponds to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the behavior of a collection of molecules over time, offering insights into bulk properties and intermolecular interactions. For this compound, MD simulations could be used to investigate its behavior in different solvents, its aggregation properties, and its interactions with other molecules.

These simulations would model the forces between molecules, including van der Waals forces, electrostatic interactions, and hydrogen bonding (in the case of the carboxylic acid group). By simulating a system containing many molecules of this compound, one could predict properties such as its density, diffusion coefficient, and the radial distribution functions, which describe the local molecular structure in the liquid phase.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

The synthesis of 3,3-Dichloro-2,2-dimethylpropanoic acid is not widely documented, presenting an opportunity for the development of novel and efficient synthetic methodologies. Current research into the synthesis of related halogenated carboxylic acids suggests several plausible pathways that could be adapted for this specific compound.

One promising approach involves the chlorination of an unsaturated precursor. A potential starting material is 2,2-dimethyl-3-butenoic acid cymitquimica.comscbt.comfishersci.caebi.ac.uk, which possesses the required carbon skeleton. The addition of chlorine across the carbon-carbon double bond could theoretically yield the desired 3,3-dichloro product. This method would be analogous to the preparation of 2,3-dichloro-3-phenylpropanoic acid from cinnamic acid, which proceeds via the addition of chlorine to the alkene functionality beilstein-journals.org.

Another viable synthetic strategy is the hydrolysis of a nitrile precursor, specifically 3,3-dichloro-2,2-dimethylpropanenitrile . The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry. A similar pathway has been successfully employed in the synthesis of 3,3,3-trifluoro-2,2-dimethylpropanoic acid from its corresponding nitrile chemicalbook.com. The synthesis and hydrolysis of the dichlorinated nitrile would provide a direct route to the target carboxylic acid. The existence of related hydroxy-nitriles like 3-hydroxy-2,2-dimethylpropanenitrile cymitquimica.com supports the feasibility of this class of intermediates.

Table 1: Potential Synthetic Routes for this compound (This table is based on hypothesized routes derived from analogous reactions.)

Route Precursor Key Transformation Potential Reagents Analogous Reaction Reference
Alkene Chlorination2,2-dimethyl-3-butenoic acidAddition of chlorine to C=C bondCl₂ in a suitable solventPreparation of 2,3-dichloro-3-phenylpropanoic acid beilstein-journals.org
Nitrile Hydrolysis3,3-dichloro-2,2-dimethylpropanenitrileHydrolysis of nitrile to carboxylic acidAcid or base catalysis (e.g., NaOH, H₂SO₄)Synthesis of 3,3,3-trifluoro-2,2-dimethylpropanoic acid chemicalbook.com

Development of Green and Sustainable Chemistry Processes

Future research must prioritize the development of environmentally benign processes for the synthesis of this compound, in line with the principles of green chemistry text2fa.irresearchgate.netacs.org. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient methods tandfonline.com.

A significant advancement would be the use of biocatalysis. Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the selective halogenation of organic substrates under mild conditions researchgate.netnih.govresearchgate.net. The engineering of an FDH to selectively chlorinate a suitable precursor to this compound would represent a major step towards a sustainable synthesis tandfonline.com. These enzymatic reactions often occur in aqueous media at ambient temperature and pressure, drastically reducing the environmental impact compared to traditional chemical methods acs.org.

The choice of solvent is also critical. Conventional chlorination reactions often employ hazardous solvents like carbon tetrachloride or chloroform (B151607) acsgcipr.org. Green chemistry encourages the replacement of these with safer alternatives such as water, supercritical fluids (like CO₂), or ionic liquids text2fa.iracs.orgyoutube.commrforum.com. Research into the solubility and reactivity of the precursors in these green solvents could lead to cleaner production processes. Furthermore, photocatalytic methods that use visible light to drive reactions offer an energy-efficient alternative to thermally driven processes nih.govrsc.org.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

Aspect Conventional Approach Green Chemistry Approach References
Halogenating Agent Elemental Chlorine (Cl₂)Biocatalysis (e.g., Flavin-dependent halogenases) tandfonline.comnih.govresearchgate.net
Solvent Chlorinated hydrocarbons (e.g., CCl₄, CHCl₃)Water, Supercritical CO₂, Ionic Liquids text2fa.iracsgcipr.orgyoutube.com
Energy Source High temperature/pressureVisible light (photocatalysis), Ambient temperature acs.orgnih.govrsc.org
Byproducts Potentially hazardous waste streamsMinimal and often biodegradable waste text2fa.iracs.org

Catalytic Transformations Involving this compound

The functional groups within this compound—the carboxylic acid and the gem-dichloro group—offer multiple sites for catalytic transformations, enabling its use as a versatile chemical building block.

Recent advances in metallaphotoredox catalysis have established methods for the decarboxylative functionalization of carboxylic acids princeton.edu. Under these conditions, the carboxylic acid group is extruded as CO₂, and the resulting alkyl radical can participate in a variety of bond-forming reactions, such as alkylations, arylations, and aminations beilstein-journals.orgprinceton.edu. Applying this strategy to this compound would provide a catalytic route to novel dichlorinated compounds that would be difficult to access through other means. For instance, iron-catalyzed decarboxylative halogenation under visible light could transform the starting acid into a trichlorinated alkane rsc.org.

The gem-dichloro group is also a handle for further functionalization. The reaction of a structurally related compound, 3,3-dichloro-2-dichloroacetylaminoacrylonitrile, with amines results in the complete elimination of the chlorine atoms and the formation of oxazole (B20620) derivatives researchgate.net. This suggests that the C-Cl bonds in this compound could be susceptible to nucleophilic substitution or could be activated by a suitable catalyst to undergo coupling reactions, opening pathways to a diverse range of new molecules.

Design and Synthesis of Advanced Functional Materials Incorporating the Compound

The incorporation of this compound into larger molecular architectures holds promise for the development of advanced functional materials. The presence of both a carboxylic acid group and chlorine atoms allows it to serve as a unique monomer or modifying agent in polymer synthesis.

The chlorine atoms can participate in halogen bonding, a non-covalent interaction similar to hydrogen bonding, where the halogen acts as an electron acceptor rsc.org. This directional interaction can be exploited to engineer self-assembling supramolecular polymers and other complex materials. By incorporating this compound into a polymer backbone, the dichloromethyl groups could act as sites for creating ordered, three-dimensional structures through halogen bonding rsc.org.

Furthermore, the high chlorine content of the molecule could be leveraged to impart specific properties to materials. For example, chlorinated compounds are often used as flame retardants. Polymers synthesized using this acid as a monomer could exhibit enhanced fire resistance. The carboxylic acid group provides a reactive handle for polymerization, for example, through the formation of polyesters or polyamides. The resulting polymers would have the dichloromethyl groups as pendant functionalities, influencing properties such as solubility, thermal stability, and chemical resistance. The role of halogenated compounds as key building blocks in many pharmaceuticals also suggests the potential for this acid to be a precursor in the synthesis of new bioactive molecules mdpi.com.

Q & A

Q. What are the established synthetic routes for 3,3-dichloro-2,2-dimethylpropanoic acid, and what are their critical reaction parameters?

The synthesis typically involves halogenation of 2,2-dimethylpropanoic acid derivatives. For example, 3-chloro-2,2-dimethylpropanoic acid (a structural analog) is synthesized via nucleophilic substitution using sodium methanethiolate and 3-chloro-2,2-dimethylpropanoic acid in DMF at 0–23°C, achieving 99% crude yield after 24 hours . Key parameters include temperature control, solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric ratios. Purification often employs recrystallization or column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on spectroscopic techniques:

  • NMR : 1H^1H NMR (CDCl3_3) peaks for methyl groups appear at δ 1.30 (s, 6H), and chlorinated carbons show distinct splitting patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 157.21 for related compounds) confirm molecular weight .
  • X-ray crystallography : Resolves stereochemical ambiguities in derivatives (e.g., cyclopropyl analogs) .

Q. What purification methods are optimal for achieving high-purity this compound?

Recrystallization using ethyl acetate/petroleum ether mixtures is effective for removing unreacted precursors . For scale-up, vacuum distillation or silica gel chromatography (eluting with EtOAc/hexane) ensures >95% purity. Residual solvents are monitored via GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of the dichloro and dimethyl groups influence reactivity in nucleophilic substitution reactions?

The geminal dimethyl groups impose steric hindrance, slowing nucleophilic attack at the β-carbon, while electron-withdrawing chloro groups enhance electrophilicity. Comparative studies of 3-chloro-2,2-dimethylpropanoic acid show that replacing one chlorine with a methylthio group (as in 2,2-dimethyl-3-(methylthio)propanoic acid) reduces reactivity due to decreased electrophilicity . Computational DFT studies can further elucidate charge distribution .

Q. What strategies mitigate racemization in stereospecific derivatives of this compound?

Chiral resolution using (S)- or (R)-specific catalysts (e.g., Burkholderia cepacia lipase) during esterification or amidation preserves enantiomeric excess. For example, (S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid derivatives retain >98% ee via enzymatic kinetic resolution . Low-temperature reactions (<5°C) also suppress racemization .

Q. How can reaction yields be optimized in large-scale syntheses of this compound derivatives?

  • Process intensification : Use continuous flow reactors to enhance mixing and heat transfer .
  • Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups without side-product formation .
  • Solvent optimization : Switch from DMF to acetonitrile for easier post-reaction separation .

Data Analysis and Contradictions

Q. How do conflicting reports on the biological activity of chloro-dimethylpropanoic acid derivatives inform experimental design?

Discrepancies arise from structural variations (e.g., cyclopropyl vs. phenyl substituents). For example:

CompoundBiological ActivitySource
3-(4-Chlorophenyl) derivativeAnticancer (IC50_{50} 10 µM)
Cyclopropyl analogNo significant activity
Structure-activity relationship (SAR) studies should prioritize substituent electronic profiles (Hammett σ constants) and logP values to reconcile discrepancies .

Q. What analytical methods resolve conflicting NMR data for diastereomeric mixtures?

  • 2D NMR (COSY, NOESY) : Differentiates diastereomers via coupling constants and nuclear Overhauser effects .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

Methodological Recommendations

Q. How should researchers design stability studies for this compound under varying pH and temperature?

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • pH-rate profiling : Identify degradation pathways (e.g., hydrolysis at pH > 8) .

Q. What computational tools predict the metabolic fate of this compound in biological systems?

  • ADMET Predictors™ : Simulates hepatic metabolism (CYP450 interactions) and renal clearance .
  • Molecular docking (AutoDock Vina) : Models binding affinity to enzymes like cyclooxygenase-2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.